

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Cat. No.:	B187074

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine**, a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, with a core focus on the theoretical and practical considerations for determining its boiling point. This document is structured to provide not just data, but a foundational understanding of the principles and experimental methodologies required for accurate characterization.

Introduction: The Significance of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine in Modern Drug Discovery

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is a substituted ortho-phenylenediamine, a class of compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic molecules.^[1] The presence of both a chloro and a trifluoromethyl group on the

benzene ring offers unique electronic and steric properties that can be leveraged to fine-tune the characteristics of derivative compounds.

The trifluoromethyl (-CF₃) group, in particular, is of paramount importance in contemporary drug design. Its incorporation into a molecule can significantly impact lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.^{[2][3]} As such, trifluoromethylated intermediates like the topic compound are crucial in the development of novel therapeutic agents.^[4] A thorough understanding of the fundamental physicochemical properties of these intermediates, including the boiling point, is a prerequisite for their effective use in synthesis, process development, and safety management.

Physicochemical Profile and Data Discrepancies

A critical first step in working with any chemical compound is to establish its key physical properties. For **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine**, a summary of its known identifiers and properties is presented below.

Property	Value	Source
CAS Number	157590-59-5	
Molecular Formula	C ₇ H ₆ ClF ₃ N ₂	
Molecular Weight	226.59 g/mol	
Physical Form	Solid-Powder	
Reported "bp"	61-63	

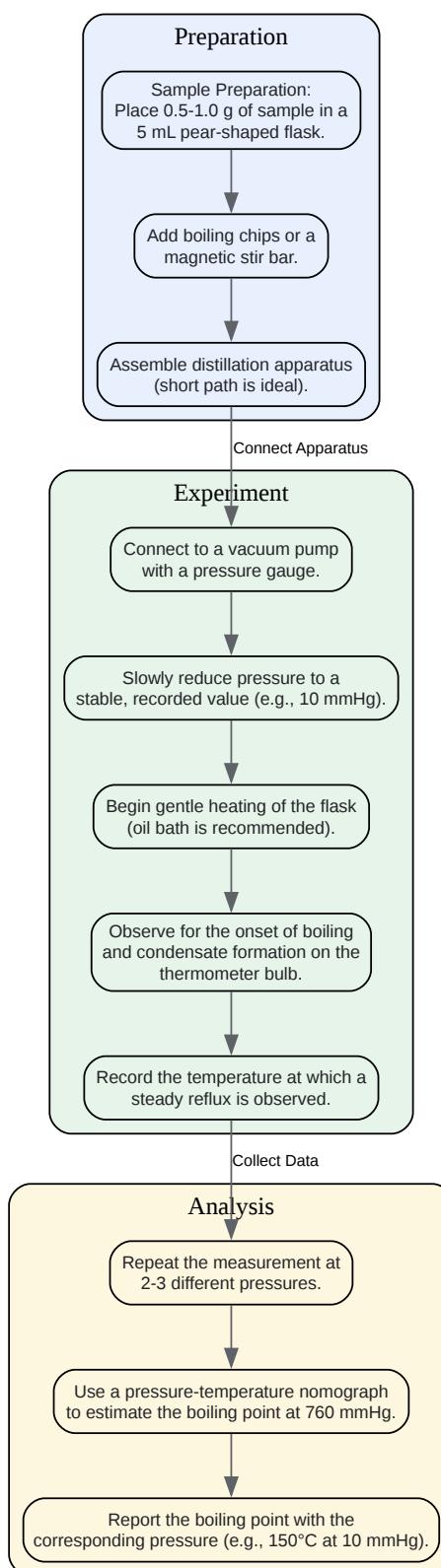
It is crucial to highlight a significant discrepancy in the available data. While a commercial supplier lists a "bp" of 61-63, the physical form is stated as a "Solid-Powder". This strongly suggests that the reported value is likely the melting point, not the boiling point. This ambiguity underscores the critical need for empirical verification of physicochemical data and the potential for error in database-listed values. A solid compound at room temperature will have a boiling point significantly higher than its melting point.

Theoretical Considerations for Boiling Point Estimation

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine**, several key factors contribute to its boiling point:

- Hydrogen Bonding: As a primary diamine, the two $-NH_2$ groups are capable of forming strong intermolecular hydrogen bonds.^{[5][6]} This is the most significant contributor to a high boiling point, far more so than in analogous molecules lacking this functionality.^{[7][8]}
- Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative chlorine, fluorine, and nitrogen atoms. These permanent dipoles lead to electrostatic attractions between molecules.
- Van der Waals Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.
- Molecular Weight: Generally, as the molecular weight increases, so do the Van der Waals forces, leading to a higher boiling point.

Given these factors, particularly the strong hydrogen bonding capacity, the boiling point is expected to be substantially higher than the 61-63°C value, which is more plausibly the melting point. For context, similar aromatic compounds with trifluoromethyl groups but without the amine functionality, such as 4-Bromobenzotrifluoride, have boiling points in the range of 154-155°C.


Experimental Protocol for Boiling Point Determination

Due to the data ambiguity and the compound's nature as a solid, a robust experimental approach is required. The following protocol outlines a standard laboratory method for determining the boiling point of a small quantity of a solid organic compound under reduced pressure, which is often necessary for high-boiling, potentially sensitive compounds.

Principle: Ebulliometry under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum) is the preferred method. The observed boiling point can then be extrapolated to atmospheric pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

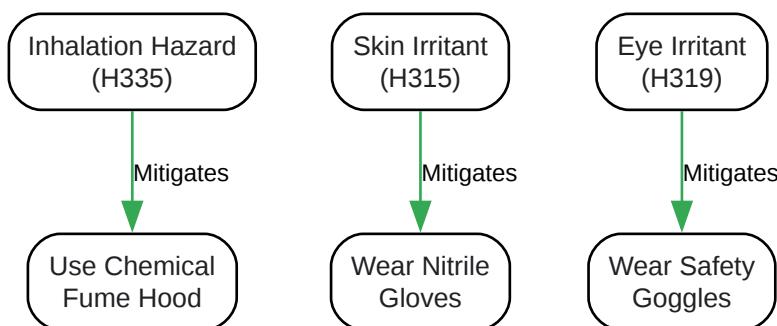
Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the boiling point under reduced pressure.

Step-by-Step Methodology

- Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area and reduces sample loss. Ensure all glassware is clean and dry.
- Sample Introduction: Place a small amount (0.5-1.0 g) of **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** into the distillation flask. Add a small magnetic stir bar for smooth boiling.
- System Sealing: Lightly grease all joints with a suitable vacuum grease to ensure a good seal. Insert a calibrated thermometer so that the top of the bulb is level with the side arm of the distillation head.
- Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer or digital pressure gauge to accurately measure the pressure. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).
- Heating: Immerse the distillation flask in a heating bath (e.g., silicone oil). Begin stirring and slowly increase the temperature of the bath.
- Observation and Measurement: Carefully observe the sample. The boiling point at the recorded pressure is the temperature at which a steady stream of condensate is observed dripping from the thermometer bulb. This temperature should remain constant.
- Data Extrapolation: Once the boiling point at a specific reduced pressure is determined, the value can be extrapolated to standard atmospheric pressure (760 mmHg) using a standard pressure-temperature nomograph. This provides a reliable estimate of the normal boiling point.
- Repetition: For robust data, the procedure should be repeated at least twice, and ideally at a different pressure to confirm the consistency of the results.


Safety and Handling: A Self-Validating System

Given the presence of aromatic amine and halogenated functional groups, prudent handling of **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** is essential. While a specific Safety Data

Sheet (SDS) is the primary source of information, general precautions for related compounds should be followed.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
- Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]
- Toxicology: Aromatic amines are often toxic and can be absorbed through the skin.[5][6] Avoid direct contact. The compound is listed with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[11] The supplier recommends storage at 2-8°C.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This self-validating protocol ensures that safety is integrated into the experimental design, minimizing risk to the researcher.

[Click to download full resolution via product page](#)

Caption: Logical relationship between identified hazards and control measures.

Conclusion

While a definitive, peer-reviewed boiling point for **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** is not readily available in the literature, a systematic approach based on established

physicochemical principles and experimental methodology can provide a reliable value. The existing data from commercial suppliers appears to conflate melting and boiling points, highlighting the importance of critical evaluation and empirical verification in scientific research.

The protocols and theoretical background provided in this guide equip researchers and drug development professionals with the necessary tools to safely handle and accurately characterize this important synthetic intermediate. By understanding the "why" behind the experimental choices and safety precautions, scientists can ensure data integrity and a safe laboratory environment, ultimately facilitating the advancement of new therapeutic discoveries.

References

- 4-chloro-5-fluorobenzene-1,2-diamine. ChemBK. [\[Link\]](#)
- 15.12: Physical Properties of Amines. Chemistry LibreTexts. [\[Link\]](#)
- 26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [\[Link\]](#)
- Amine compounds. SlideShare. [\[Link\]](#)
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [\[Link\]](#)
- Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
- an introduction to amines. Chemguide. [\[Link\]](#)
- Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [\[Link\]](#)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [\[Link\]](#)
- Applications of Fluorine in Medicinal Chemistry. PubMed. [\[Link\]](#)
- Tactical Applications of Fluorine in Drug Design and Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jelsciences.com [jelsciences.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chembk.com [chembk.com]
- To cite this document: BenchChem. [4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187074#4-chloro-5-trifluoromethyl-benzene-1-2-diamine-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com